molecular formula C13H10INO2 B13698388 2-Cyclopropyl-7-iodoquinoline-4-carboxylic Acid

2-Cyclopropyl-7-iodoquinoline-4-carboxylic Acid

Cat. No.: B13698388
M. Wt: 339.13 g/mol
InChI Key: YXVHCWQXYFFAHF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Pfitzinger condensation reaction, which is performed under acidic conditions. This reaction typically involves the condensation of isatins with ketones to produce quinoline-4-carboxylic acid derivatives . Another approach utilizes a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions. This method involves the reaction of iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes .

Chemical Reactions Analysis

2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit the activity of enzymes and proteins involved in critical biological processes. For example, they can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, the compound can interfere with the function of viral enzymes, making it a potential antiviral agent.

Comparison with Similar Compounds

2-Cyclopropyl-7-iodoquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

2-cyclopropyl-7-iodoquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10INO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17)

InChI Key

YXVHCWQXYFFAHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)I)C(=C2)C(=O)O

Origin of Product

United States

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